molecular formula C21H20O4S B11700003 (4-phenylmethoxyphenyl) 2-phenylethanesulfonate CAS No. 102834-56-0

(4-phenylmethoxyphenyl) 2-phenylethanesulfonate

Cat. No.: B11700003
CAS No.: 102834-56-0
M. Wt: 368.4 g/mol
InChI Key: NAOHEYRXSKBYQQ-UHFFFAOYSA-N
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Description

(4-phenylmethoxyphenyl) 2-phenylethanesulfonate is an organic compound with a complex structure that includes both phenyl and sulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-phenylmethoxyphenyl) 2-phenylethanesulfonate typically involves the reaction of 4-phenylmethoxyphenol with 2-phenylethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

(4-phenylmethoxyphenyl) 2-phenylethanesulfonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Sulfides or thiols.

    Substitution: Nitro or sulfonated derivatives of the original compound.

Scientific Research Applications

(4-phenylmethoxyphenyl) 2-phenylethanesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-phenylmethoxyphenyl) 2-phenylethanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can form strong ionic interactions with positively charged sites on proteins, while the phenyl groups can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4-methoxyphenyl) 2-phenylethanesulfonate
  • (4-phenylmethoxyphenyl) 2-phenylethanesulfonamide
  • (4-phenylmethoxyphenyl) 2-phenylethanesulfonyl chloride

Uniqueness

(4-phenylmethoxyphenyl) 2-phenylethanesulfonate is unique due to the presence of both phenylmethoxy and phenylethanesulfonate groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

102834-56-0

Molecular Formula

C21H20O4S

Molecular Weight

368.4 g/mol

IUPAC Name

(4-phenylmethoxyphenyl) 2-phenylethanesulfonate

InChI

InChI=1S/C21H20O4S/c22-26(23,16-15-18-7-3-1-4-8-18)25-21-13-11-20(12-14-21)24-17-19-9-5-2-6-10-19/h1-14H,15-17H2

InChI Key

NAOHEYRXSKBYQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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